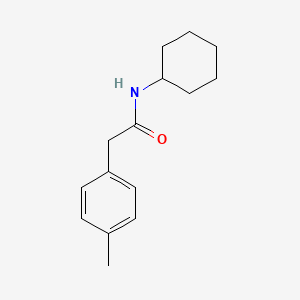![molecular formula C15H15Cl2NO3 B5853411 5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)
5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide, commonly known as Furamidine or DB75, is a chemical compound that has been extensively studied for its potential use as an antiprotozoal agent. It was first synthesized in 1974 by a group of researchers at the National Cancer Institute in the United States, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of Furamidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis in trypanosomes. Specifically, Furamidine appears to target the kinetoplast DNA, a unique mitochondrial DNA structure found in trypanosomes, leading to the disruption of the parasite's energy metabolism and ultimately its death.
Biochemical and Physiological Effects
Furamidine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. However, it can cause mild to moderate gastrointestinal and hematological side effects in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Furamidine has several advantages as a research tool, including its potent activity against trypanosomes and its low toxicity in mammalian cells. However, its relatively complex synthesis method and limited solubility in water can be limiting factors in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on Furamidine. One area of interest is the development of more efficient synthesis methods that could make the compound more widely available for research purposes. Another area of focus is the investigation of Furamidine's potential as an antiprotozoal agent against other parasitic diseases, such as leishmaniasis and Chagas disease. Additionally, there is ongoing research into the mechanism of action of Furamidine and its potential use in combination therapies with other antiprotozoal agents.
Synthesemethoden
The synthesis of Furamidine involves the reaction of 2,5-dichlorobenzyl chloride with N-isopropyl-2-furamide in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization, yielding a white crystalline solid with a melting point of 214-216°C.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential use as an antiprotozoal agent, particularly in the treatment of African trypanosomiasis, also known as sleeping sickness. Trypanosomes are unicellular parasites that cause this disease, which is endemic in sub-Saharan Africa. Furamidine has been shown to have potent activity against these parasites, both in vitro and in vivo.
Eigenschaften
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-9(2)18-15(19)13-6-4-11(21-13)8-20-14-7-10(16)3-5-12(14)17/h3-7,9H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLVADFPWMSRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B5853354.png)
![4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5853358.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5853366.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B5853374.png)


![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)


